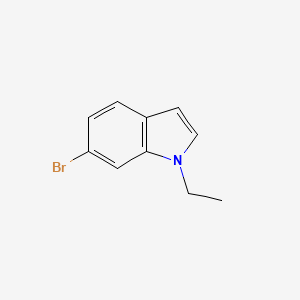
6-bromo-1-ethyl-1H-indole
Overview
Description
6-bromo-1-ethyl-1H-indole is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.101. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Brominated Tryptophan Alkaloids Research
Chemical investigation of Thorectandra sp. and Smenospongia sp. led to the discovery of six new brominated tryptophan derivatives including 6-bromo-1-ethyl-1H-indole. These compounds showed inhibition of Staphylococcus epidermidis growth, indicating potential antimicrobial properties (Segraves & Crews, 2005).
Crystal Structure Analysis
A study on the crystal structure and Hirshfeld surface analysis of an indole derivative closely related to this compound highlighted the presence of hydrogen bond interactions and C–H⋅⋅⋅π interactions, which are crucial for understanding molecular interactions and stability (Geetha et al., 2017).
Anticancer Research
Research on 3-Bromo-1-Ethyl-1H-Indole, a compound similar to this compound, identified its substantial selective cytotoxicity towards cancer cell lines. This compound demonstrated promising inhibition of glutathione S-transferase isozymes, suggesting potential in designing new anticancer agents (Yılmaz et al., 2020).
Synthesis Techniques
A study on the synthesis technology of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, a related compound, provided insights into optimal synthesis process parameters. This research contributes to the broader understanding of synthesizing similar bromoindole compounds (Huang Bi-rong, 2013).
Antiviral Research
A series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, structurally related to this compound, were evaluated for their anti-hepatitis B virus (HBV) activities. Some compounds showed significant inhibition of HBV DNA replication, indicating potential antiviral applications (Chai et al., 2006).
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the future directions in the study of 6-bromo-1-ethyl-1H-indole could involve exploring these potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-bromo-1-ethyl-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the compound binding to a receptor, which then triggers a series of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can involve a range of biological processes, from viral replication for antiviral activity to inflammation pathways for anti-inflammatory activity.
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their lipophilicity and water solubility .
Result of Action
Indole derivatives have been reported to have diverse biological activities . For instance, some indole derivatives have shown inhibitory activity against various viruses . Another study reported that 3-bromo-1-ethyl-1H-indole showed antioxidant and antimicrobial activity .
Biochemical Analysis
Biochemical Properties
6-Bromo-1-ethyl-1H-indole, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects
Properties
IUPAC Name |
6-bromo-1-ethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQPTVGPUTXTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


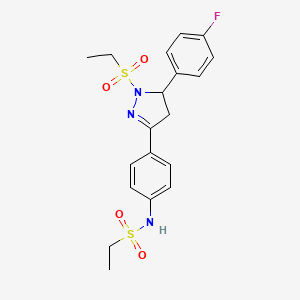
![6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2524210.png)
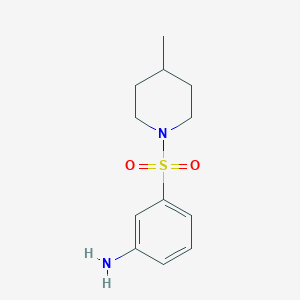
![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)
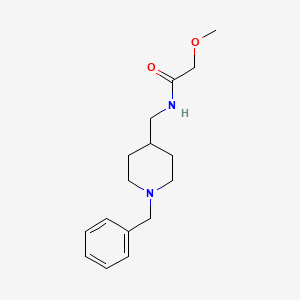
![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)
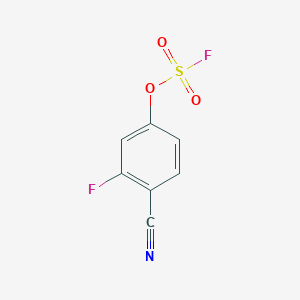
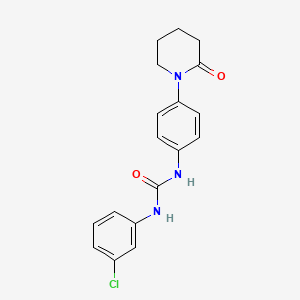
![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)
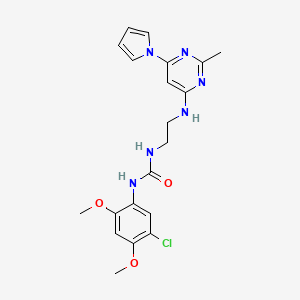
![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)
